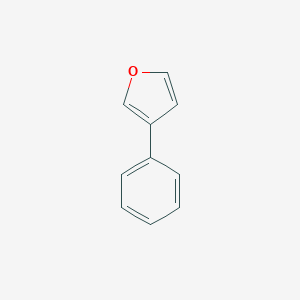

3-Phenylfuran

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNANPEQZOWHZKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333833 | |

| Record name | 3-Phenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13679-41-9 | |

| Record name | 3-Phenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Phenylfuran: Structure, Properties, and Synthetic Utility

Introduction

3-Phenylfuran stands as a significant heterocyclic scaffold, bridging the chemical space between simple furans and more complex polycyclic aromatic systems. Its unique electronic and structural characteristics make it a molecule of considerable interest to researchers in medicinal chemistry, drug development, and materials science. As a substituted furan, it embodies the inherent reactivity of the furan ring, modulated by the electronic influence of the appended phenyl group. This guide provides a comprehensive technical overview of 3-phenylfuran, delving into its fundamental chemical and physical properties, structural nuances, key synthetic methodologies, and its emerging applications, particularly in the realm of therapeutic agent development. The content herein is curated for professionals who require a deep, mechanistic understanding of this versatile molecule.

I. Core Molecular Structure and Physicochemical Properties

3-Phenylfuran is an aromatic heterocyclic compound characterized by a furan ring substituted with a phenyl group at the C-3 position.[1][2] This substitution pattern breaks the symmetry observed in furan itself, leading to a unique distribution of electron density and distinct chemical properties.

Structural Elucidation

The molecule consists of a planar five-membered furan ring and a planar six-membered benzene ring. The dihedral angle between these two rings influences the extent of π-conjugation between them. While generally considered to be largely coplanar to maximize electronic communication, some degree of torsional strain is expected. This structural feature is a critical determinant of the molecule's electronic behavior and reactivity.

Physicochemical Data

A compilation of the key physicochemical properties of 3-phenylfuran is presented in Table 1. These data are essential for its practical application in a laboratory setting, informing decisions on purification, reaction conditions, and formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O | |

| Molecular Weight | 144.17 g/mol | |

| CAS Number | 13679-41-9 | [1] |

| Melting Point | 58.5-59 °C | [3] |

| Boiling Point | 232-233 °C (at 760 mmHg, est.); 140-145 °C (at 10 Torr) | [3][4] |

| Density | 1.048 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in alcohol; sparingly soluble in water (171.8 mg/L at 25°C, est.) | [4] |

| logP (o/w) | 3.137 (est.) | [4] |

II. Electronic Structure and Aromaticity

The chemical behavior of 3-phenylfuran is intrinsically linked to its electronic structure. The furan ring is a π-excessive system, meaning the five-membered ring contains six π-electrons, leading to a higher electron density on the carbon atoms compared to benzene.[5] This inherent electron richness makes the furan ring highly susceptible to electrophilic attack.

The phenyl substituent at the C-3 position acts primarily as an electron-withdrawing group via induction, but can also participate in resonance. The interplay of these effects modulates the electron density distribution across the furan ring, influencing the regioselectivity of its reactions. Computational studies on analogous structures, such as 3-phenyl coumarins, utilizing Density Functional Theory (DFT), provide valuable insights into the frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps, which can be extrapolated to understand the reactive sites of 3-phenylfuran.[6]

Caption: Electronic influence of the phenyl group on the furan ring.

III. Synthesis of 3-Phenylfuran

The synthesis of 3-substituted furans, including 3-phenylfuran, has been a subject of considerable research. Several robust methods have been established, with the Wynberg synthesis and variations of the Paal-Knorr synthesis being particularly notable.

The Wynberg Synthesis (via 3-Ketotetrahydrofuran)

A classical and reliable route to 3-phenylfuran was pioneered by Wynberg, starting from the commercially available 1,2,4-trihydroxybutane.[7] This multi-step synthesis provides a clear and logical pathway to the target molecule and is a testament to the power of classical organic synthesis.

Sources

An In-depth Technical Guide to 3-Phenylfuran (CAS No. 13679-41-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylfuran, with the Chemical Abstracts Service (CAS) registry number 13679-41-9, is an aromatic heterocyclic compound belonging to the furan family.[1][2] In this structure, a phenyl group is substituted at the 3-position of the furan ring. This molecule has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science, due to the established significance of the furan scaffold in biologically active compounds.[1] 3-Phenylfuran can be found naturally as a Maillard reaction product in some food items, such as mushroom hydrolysates.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of 3-Phenylfuran, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Phenylfuran is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 13679-41-9 | [2] |

| Molecular Formula | C₁₀H₈O | [1][3] |

| Molecular Weight | 144.17 g/mol | [1][3] |

| Boiling Point | 232-233 °C (estimated) | [2] |

| Flash Point | 93.4 °C (estimated) | [2] |

| Solubility | Soluble in alcohol; sparingly soluble in water (171.8 mg/L at 25 °C, estimated) | [2] |

| Appearance | Glistening platelets | [4] |

Synthesis of 3-Phenylfuran

The synthesis of 3-substituted furans, including 3-phenylfuran, has been a subject of interest for organic chemists. Several strategies have been developed, ranging from classical methods to more modern catalytic approaches.

Classical Synthesis: The Wynberg Method

A foundational route to 3-phenylfuran was reported by Wynberg in 1957.[4] This method involves the synthesis of a 3-ketotetrahydrofuran intermediate, followed by subsequent reactions to yield the aromatic furan ring. The causality behind this multi-step approach lies in the strategic construction of the furan precursor from readily available starting materials.

Experimental Protocol: Synthesis of 3-Phenylfuran via the Wynberg Method [4]

-

Step 1: Synthesis of 3-Ketotetrahydrofuran: This intermediate is prepared from 1,2,4-trihydroxybutane. The hydroxyl groups are strategically manipulated to facilitate the formation of the tetrahydrofuran ring and the introduction of the keto group at the 3-position.

-

Step 2: Grignard Reaction with Phenylmagnesium Bromide: 3-Ketotetrahydrofuran is reacted with phenylmagnesium bromide. The Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of 3-hydroxy-3-phenyltetrahydrofuran.

-

Step 3: Dehydration: The tertiary alcohol is then dehydrated under acidic conditions to yield 3-phenyl-2,5-dihydrofuran.

-

Step 4: Dehydrogenation: The final step involves the dehydrogenation of the dihydrofuran intermediate to the aromatic 3-phenylfuran. This can be achieved by heating with sulfur in a high-boiling solvent like dimethylformamide. The use of sulfur as a dehydrogenating agent is a classic and effective method for aromatization.

Caption: Diels-Alder reaction of 3-Phenylfuran.

Applications in Drug Discovery and Development

The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The versatility of the furan ring allows for its use as a stable aromatic core or as a synthetic intermediate for other heterocyclic systems. While specific examples of 3-phenylfuran in marketed drugs are not prominent, its derivatives have shown significant biological activity, highlighting the potential of this structural motif.

Antifungal Activity of 3-Phenylfuran Derivatives

Research into 3-(substituted phenyl)furan-2-ones, which can be conceptually derived from the 3-phenylfuran scaffold, has revealed potent antifungal properties. These compounds have demonstrated significant in vitro activity against various fungal strains, suggesting that the 3-phenylfuran core could be a valuable starting point for the development of novel antifungal agents.

Spectroscopic Characterization

The structural elucidation of 3-phenylfuran and its derivatives relies on standard spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons on the phenyl and furan rings would appear in the downfield region (typically δ 6.0-8.0 ppm). The specific splitting patterns would depend on the substitution. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 100-160 ppm range. The number of signals would correspond to the number of unique carbon environments. |

| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C=C stretching of the aromatic rings (around 1600-1450 cm⁻¹), and C-O-C stretching of the furan ring (around 1250-1050 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak would be observed at m/z = 144.17. Fragmentation patterns would involve the loss of fragments from the phenyl and furan rings. |

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic characterization.

Safety and Handling

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and appropriate clothing to prevent skin contact.

Handling and Storage:

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Keep the container tightly closed when not in use.

Conclusion

3-Phenylfuran is a valuable heterocyclic compound with a range of potential applications, particularly in the synthesis of novel molecules for drug discovery. Its synthesis, while requiring a multi-step process, is achievable through established chemical transformations. The reactivity of the furan ring allows for further functionalization, opening avenues for the creation of diverse chemical libraries. As research into furan-containing compounds continues to expand, 3-phenylfuran and its derivatives may play an increasingly important role in the development of new therapeutic agents.

References

-

ChemSynthesis. (2025, May 20). 3-phenylfuran. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 518802, 3-Phenylfuran. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-phenyl furan. Retrieved from [Link]

-

Garg, N. K. (n.d.). Patents & Products. UCLA. Retrieved from [Link]

-

Fulignati, S. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. Molecules, 29(11), 2538. [Link]

-

Wynberg, H. (1957). The Synthesis of 3-Substituted Furans. Journal of the American Chemical Society, 80(2), 364–367. [Link]

-

da Silva, A. L., et al. (2020). Synthesis of 3-selanylbenzo[b]furans promoted by SelectFluor®. RSC Advances, 10(23), 13627–13633. [Link]

- Google Patents. (n.d.). US11702401B2 - Compounds and methods of use.

-

Li, Y., et al. (2021). Sc(OTf)3-catalyzed synthesis of polysubstituted furans from acylacetonitriles and renewable acetol. Green Chemistry, 23(1), 253-258. [Link]

-

Al-Tel, T. H. (2008). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Molecules, 13(11), 2739-2751. [Link]

- Google Patents. (n.d.). US7579449B2 - Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture.

-

UT Southwestern Medical Center. (n.d.). Patents - Medicinal Chemistry. Retrieved from [Link]

-

Chen, J., et al. (2012). Oral LD50 toxicity modeling and prediction of per-and polyfluorinated chemicals on rat and mouse. Toxicology and applied pharmacology, 264(1), 1-9. [Link]

-

Nikolova, I., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 4(2), 22. [Link]

-

PubChem. (n.d.). Heterocyclic compounds and uses thereof - Patent US-10253047-B2. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of (top) (3-phenyl-3,4-dihydro-2H-benzo[e].... Retrieved from [Link]

-

nptelhrd. (2013, July 8). Mod-30 Lec-34 Furan Synthesis [Video]. YouTube. [Link]

Sources

The Enigmatic Presence of 3-Phenylfuran in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylfuran, a seemingly simple aromatic heterocyclic compound, presents a fascinating case study in the realm of natural products. Its occurrence is not dictated by complex enzymatic machinery but rather by the fundamental chemistry of food science—the Maillard reaction. This guide delves into the known natural sources of 3-Phenylfuran, elucidates its primary formation pathway, and explores the yet-to-be-discovered potential of its biological activities. We provide a comprehensive overview for researchers interested in the chemistry of flavor, natural product discovery, and the untapped pharmacological potential of small molecules generated during thermal processing.

Introduction: The Subtle Signature of a Phenyl-Substituted Furan

3-Phenylfuran (C₁₀H₈O) is an aromatic compound characterized by a furan ring substituted with a phenyl group at the 3-position. While the furan moiety is a common scaffold in a vast array of natural products, the specific case of 3-Phenylfuran's natural occurrence is intriguing. It is not a classic secondary metabolite biosynthesized through intricate enzymatic pathways. Instead, its presence is predominantly linked to thermally processed natural materials, where it contributes to the complex tapestry of flavor and aroma. This guide will illuminate the current understanding of its natural sources, its formation mechanism, and the nascent exploration of its potential bioactivities.

Natural Occurrence and Formation Pathway

The documented presence of 3-Phenylfuran in the natural world is sparse and almost exclusively associated with materials that have undergone heat treatment.

Confirmed Natural Sources

Current scientific literature confirms the presence of 3-Phenylfuran in the following:

-

Roasted Coffee Beans (Coffea arabica) : 3-Phenylfuran is a recognized volatile component of roasted Arabica coffee beans. Its formation is a direct consequence of the roasting process, contributing to the rich and complex aroma profile of coffee.

-

Cured Tobacco Leaves (Nicotiana tabacum) : The compound has been identified in cured tobacco leaves.[1] Similar to coffee, the curing process involves heating, which facilitates the chemical reactions leading to its formation.

-

Mushroom Hydrolysates : 3-Phenylfuran is described as a Maillard reaction product found in mushroom hydrolysates.[1] This further strengthens the link between its "natural" occurrence and thermal processing.

The Maillard Reaction: A Non-Enzymatic Forge

The primary route to the formation of 3-Phenylfuran in the aforementioned sources is the Maillard reaction . This complex series of chemical reactions occurs between amino acids and reducing sugars at elevated temperatures. It is the cornerstone of non-enzymatic browning and is responsible for the desirable flavors and aromas in a wide variety of cooked foods.

The formation of furan and its derivatives through the Maillard reaction is a well-established phenomenon. While the precise, detailed mechanism for 3-Phenylfuran is not explicitly outlined in the literature, a plausible pathway involves the interaction of a phenyl-containing amino acid, such as phenylalanine, with a reducing sugar. The subsequent Strecker degradation of the amino acid can lead to the formation of phenylacetaldehyde, a key intermediate which can then react with other sugar fragmentation products to form the 3-phenylfuran scaffold.

Below is a simplified, conceptual diagram illustrating the key stages of the Maillard reaction that can lead to the formation of furan derivatives.

Sources

An In-Depth Technical Guide to 3-Phenylfuran as a Maillard Reaction Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of food chemistry, is responsible for the generation of a vast array of compounds that define the color, aroma, and flavor of thermally processed foods. Among these, furanic compounds represent a significant class of volatiles, with 3-phenylfuran emerging as a notable product, particularly from the reaction between phenylalanine and reducing sugars. This technical guide provides a comprehensive exploration of 3-phenylfuran, from its formation pathways within the Maillard reaction to its analytical determination and sensory significance. We will delve into the mechanistic intricacies of its synthesis, detail experimental protocols for its generation and quantification, and discuss its impact on the flavor profiles of various foodstuffs. This document serves as a critical resource for researchers in food science, flavor chemistry, and toxicology, as well as for professionals in drug development interested in the bioactivity of Maillard reaction products.

Introduction: The Maillard Reaction and the Genesis of Flavor

The Maillard reaction, first described by Louis-Camille Maillard in 1912, is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. This complex cascade of reactions is initiated by the condensation of an amino group with a carbonyl group of a reducing sugar, forming an N-substituted glycosylamine.[1] This initial step is followed by a series of rearrangements, dehydrations, and fragmentations, leading to the formation of a plethora of compounds, including melanoidins, which are responsible for the brown color of many cooked foods, and a wide variety of volatile and non-volatile flavor compounds.[1][2]

Furan and its derivatives are a significant group of heterocyclic volatile compounds formed during the Maillard reaction and other thermal degradation processes.[3] These compounds contribute a wide range of aroma notes, from sweet and caramel-like to nutty and roasted. 3-Phenylfuran, a furan derivative with a phenyl substituent at the 3-position, has been identified as a Maillard reaction product in various food systems, including mushroom hydrolysates and coffee.[4][5] Its formation is intrinsically linked to the presence of the amino acid phenylalanine, which serves as the precursor for the phenyl group.[6]

This guide will provide a detailed examination of 3-phenylfuran, focusing on its generation through the Maillard reaction, its chemical properties, and its role in the sensory landscape of thermally processed foods.

The Genesis of 3-Phenylfuran: A Mechanistic Deep Dive

The formation of 3-phenylfuran is a nuanced process rooted in the later stages of the Maillard reaction, primarily involving the degradation of phenylalanine and its interaction with sugar degradation products. The key precursors are an amino acid, specifically phenylalanine, and a reducing sugar, with pentoses like xylose being particularly effective.[6]

The reaction pathway can be conceptualized as follows:

-

Initial Maillard Reaction Stages: The reaction begins with the classical Maillard pathway, involving the condensation of phenylalanine with a reducing sugar to form a Schiff base, which then rearranges to an Amadori or Heyns product.[1]

-

Strecker Degradation of Phenylalanine: A critical step is the Strecker degradation of phenylalanine. This reaction involves the interaction of the amino acid with α-dicarbonyl compounds, which are formed from the degradation of the sugar moiety in the Maillard reaction.[7] The Strecker degradation of phenylalanine yields phenylacetaldehyde, carbon dioxide, and ammonia.[1][7] Phenylacetaldehyde is the key intermediate that carries the phenyl group and a two-carbon chain.

-

Formation of the Furan Ring: The furan ring is typically formed from the degradation products of the reducing sugar. Pentoses, upon dehydration and cyclization, can form furfural. However, for the formation of 3-phenylfuran, a C4 dicarbonyl intermediate derived from the sugar is necessary to react with a C2 fragment.

-

Proposed Condensation and Cyclization: A plausible mechanism involves the aldol-type condensation of phenylacetaldehyde (a C2 fragment with a phenyl group) with a C4 dicarbonyl species derived from the sugar degradation. This condensation product would then undergo cyclization and dehydration to form the 3-phenylfuran ring.

The following diagram illustrates a postulated pathway for the formation of 3-phenylfuran from phenylalanine and a pentose sugar.

Figure 1: Postulated formation pathway of 3-phenylfuran.

Physicochemical Properties and Sensory Profile

3-Phenylfuran is a colorless to pale yellow liquid with a boiling point estimated to be between 232-233 °C.[8] It is soluble in alcohol and slightly soluble in water.[8]

Table 1: Physicochemical Properties of 3-Phenylfuran

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O | [9] |

| Molecular Weight | 144.17 g/mol | [9] |

| Boiling Point | 232-233 °C (est.) | [8] |

| Vapor Pressure | 0.092 mmHg @ 25 °C (est.) | [8] |

| logP (o/w) | 3.137 (est.) | [8] |

| Solubility in Water | 171.8 mg/L @ 25 °C (est.) | [8] |

From a sensory perspective, 3-phenylfuran is primarily associated with a caramel-like flavor .[5][10] However, its overall contribution to the flavor profile of a food is more complex and depends on its concentration and the presence of other volatile compounds. At low concentrations, it can enhance sweet and roasted notes, while at higher concentrations, it may contribute to a more burnt or bitter character. Further research is needed to determine its precise odor detection threshold and to fully characterize its flavor profile in different food matrices.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of 3-phenylfuran in complex food matrices require sensitive and selective analytical techniques. The method of choice is typically Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[11][12][13]

Experimental Protocol: Quantification of 3-Phenylfuran in Coffee by HS-SPME-GC-MS

This protocol provides a validated method for the determination of 3-phenylfuran in roasted coffee.

4.1.1. Materials and Reagents

-

Roasted coffee beans

-

3-Phenylfuran standard (purity >95%)

-

Dichloromethane (DCM), HPLC grade

-

Sodium chloride (NaCl), analytical grade

-

Deionized water

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

4.1.2. Sample Preparation

-

Grind roasted coffee beans to a fine powder.

-

Weigh 1.0 g of ground coffee into a 20 mL headspace vial.

-

Add 5 mL of a saturated NaCl solution to the vial.

-

Immediately seal the vial with a magnetic screw cap.

4.1.3. HS-SPME Procedure

-

Place the vial in the autosampler of the GC-MS system.

-

Incubate the sample at 60°C for 15 minutes with agitation.

-

Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

-

Retract the fiber and immediately inject it into the GC inlet for thermal desorption.

4.1.4. GC-MS Conditions

-

Injector: Splitless mode, 250°C

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program: 40°C for 2 min, then ramp to 250°C at 10°C/min, hold for 5 min

-

MS Transfer Line: 280°C

-

Ion Source: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for 3-phenylfuran (e.g., m/z 144, 115, 89).

4.1.5. Quantification

Prepare a calibration curve using standard solutions of 3-phenylfuran in a model coffee matrix (e.g., a decaffeinated coffee sample with low endogenous 3-phenylfuran). The concentration of 3-phenylfuran in the samples is determined by comparing the peak area of the analyte to the calibration curve.

The following diagram illustrates the analytical workflow for the quantification of 3-phenylfuran.

Figure 2: Analytical workflow for 3-phenylfuran quantification.

Bioactivity and Toxicological Considerations

The toxicological profile of 3-phenylfuran is not as well-established as that of its parent compound, furan. Furan is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).[14] The toxicity of furan is believed to be mediated by its metabolic activation to a reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial.

While specific in vivo and in vitro toxicological studies on 3-phenylfuran are limited, it is reasonable to assume that its metabolic fate and potential toxicity could be influenced by the presence of the phenyl group. The phenyl substituent may alter the rate and regioselectivity of metabolic enzymes, potentially leading to different metabolic products and a different toxicological profile compared to furan. Some studies on phenyl-substituted furan derivatives have shown inhibitory activity against certain enzymes, suggesting potential bioactivity.[15] However, comprehensive toxicological assessments are necessary to fully understand the health implications of dietary exposure to 3-phenylfuran. Researchers in drug development may find the furan scaffold with a phenyl substitution to be of interest for exploring potential pharmacological activities.

Conclusion and Future Perspectives

3-Phenylfuran is a significant Maillard reaction product that contributes to the flavor profiles of a variety of thermally processed foods. Its formation from phenylalanine and reducing sugars highlights the intricate chemical transformations that occur during cooking and food processing. The analytical methodologies detailed in this guide provide a robust framework for its detection and quantification, enabling a better understanding of its occurrence in the food supply.

Future research should focus on several key areas:

-

Elucidation of the complete reaction mechanism: While a plausible pathway has been proposed, further studies using isotopic labeling and advanced analytical techniques are needed to definitively map out the formation of 3-phenylfuran.

-

Quantitative analysis in a wider range of foods: A comprehensive survey of 3-phenylfuran levels in various food products will provide a clearer picture of dietary exposure.

-

In-depth toxicological studies: Rigorous in vitro and in vivo toxicological assessments are crucial to evaluate the potential health risks associated with 3-phenylfuran consumption.

-

Detailed sensory analysis: A more nuanced understanding of the sensory properties of 3-phenylfuran, including its flavor threshold and interactions with other flavor compounds, will be invaluable for the food and flavor industry.

By advancing our knowledge in these areas, we can better control the formation of 3-phenylfuran during food processing to optimize flavor while ensuring consumer safety.

References

-

The Maillard Reaction. (2019). In Food Aroma Evolution (pp. 1-8). American Chemical Society. [Link]

-

3-Phenylfuran. PubChem. (n.d.). [Link]

-

The Strecker Degradation Reaction. FutureLearn. (n.d.). [Link]

-

Chen, Y., & others. (2018). Effect of Temperature on Flavor Compounds and Sensory Characteristics of Maillard Reaction Products Derived from Mushroom Hydrolysate. Molecules, 23(2), 245. [Link]

-

The dihydrofuran template approach to furofuran synthesis. (n.d.). Royal Society of Chemistry. [Link]

-

3-Phenylfuran | C10H8O. PubChem. (n.d.). [Link]

-

The Strecker Synthesis of Amino Acids. Master Organic Chemistry. (2018, November 12). [Link]

-

Development of a Sensory Flavor Lexicon for Mushrooms and Subsequent Characterization of Fresh and Dried Mushrooms. MDPI. (n.d.). [Link]

-

Controlled formation of flavor compounds by preparation and application of Maillard reaction intermediate (MRI) derived from xylose and phenylalanine. ResearchGate. (2017, September 19). [Link]

-

Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. (2015). Chemical Research in Toxicology, 28(9), 1746-1758. [Link]

-

Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. (2022, September 6). Restek. [Link]

-

Optimization and Validation of HS-SPME-GC-MS for the Determination of Furan and Alkylfurans in Chocolate-Based Products: Impact of Tempering and Laser Printing. (2021, May 21). Journal of AOAC INTERNATIONAL, 104(5), 1337-1345. [Link]

-

Proposed Occupational Exposure Limits for Furans. Pacific Northwest National Laboratory. (n.d.). [Link]

-

3-phenyl furan, 13679-41-9. The Good Scents Company. (n.d.). [Link]

-

Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Restek. (2022, September 6). [Link]

-

Insights into flavor and key influencing factors of Maillard reaction products: A recent update. (2022, September 12). Food Science & Nutrition, 10(9), 2846-2856. [Link]

-

Maillard reaction. Wikipedia. (2023, December 19). [Link]

-

Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (2020, December 1). Bioorganic & Medicinal Chemistry Letters, 30(23), 127606. [Link]

-

Furan Identification in Food by using HS-SPME Method. Walsh Medical Media. (n.d.). [Link]

-

The Formation of Strecker Aldehydes. ResearchGate. (n.d.). [Link]

-

GRAS Flavor Chemicals-Detection thresholds. ResearchGate. (n.d.). [Link]

-

A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. (2020, March 9). Critical Reviews in Food Science and Nutrition, 61(13), 2246-2263. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pnnl.gov [pnnl.gov]

- 3. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strecker type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a Sensory Flavor Lexicon for Mushrooms and Subsequent Characterization of Fresh and Dried Mushrooms | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ugc.futurelearn.com [ugc.futurelearn.com]

- 8. 3-phenyl furan, 13679-41-9 [thegoodscentscompany.com]

- 9. 3-Phenylfuran | C10H8O | CID 518802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. gcms.cz [gcms.cz]

- 12. Optimization and Validation of HS-SPME-GC-MS for the Determination of Furan and Alkylfurans in Chocolate-Based Products: Impact of Tempering and Laser Printing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential of 3-Phenylfuran: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The furan scaffold is a cornerstone in medicinal chemistry, celebrated for its versatile biological activities.[1] Among its numerous derivatives, 3-Phenylfuran presents a unique and underexplored structural motif with significant potential for innovation in drug discovery and materials science. This technical guide provides a comprehensive overview of 3-Phenylfuran, from fundamental synthetic strategies to a forward-looking perspective on its prospective research applications. By synthesizing established chemical principles with emergent biological insights from related compounds, this document serves as a foundational resource for scientists poised to investigate the untapped opportunities offered by this intriguing molecule. We will delve into detailed synthetic methodologies, explore potential biological targets by examining structurally analogous compounds, and propose novel avenues for future research, thereby illuminating the path for the next wave of scientific inquiry into 3-Phenylfuran.

Introduction: The Strategic Value of the 3-Phenylfuran Scaffold

The furan ring system is a privileged heterocyclic motif, integral to the structure of numerous natural products and clinically significant therapeutic agents.[1] Its unique electronic configuration and ability to engage in various intermolecular interactions have cemented its role as a versatile building block in the design of novel bioactive molecules. The introduction of a phenyl substituent at the 3-position of the furan ring creates 3-Phenylfuran, a compound that marries the chemical reactivity of the furan moiety with the steric and electronic influence of the phenyl group. This combination offers a compelling scaffold for the development of new chemical entities with tailored pharmacological profiles. While the broader class of furan-containing molecules has been extensively studied, 3-Phenylfuran itself remains a frontier of research, holding the promise of novel discoveries in medicinal chemistry and beyond. This guide aims to provide the foundational knowledge and strategic insights necessary to unlock this potential.

Synthetic Strategies for 3-Phenylfuran

The synthesis of the 3-Phenylfuran core can be approached through several established methodologies for furan construction. The choice of a specific route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Below, we detail the most pertinent and field-proven synthetic approaches.

The Paal-Knorr Furan Synthesis: A Classic and Robust Approach

The Paal-Knorr synthesis is a cornerstone of furan chemistry, relying on the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[2] For the synthesis of 3-Phenylfuran, the key precursor would be a 1-phenyl-1,4-dicarbonyl derivative.

2.1.1. Proposed Synthesis of the 1,4-Dicarbonyl Precursor

Experimental Protocol: Synthesis of a Phenyl-Substituted 1,4-Dicarbonyl Compound

-

Step 1: Friedel-Crafts Acylation. To a solution of benzene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride). Cool the mixture in an ice bath and slowly add succinic anhydride. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with ice-water and extract the product with an organic solvent. The resulting keto-acid is then purified.

-

Step 2: Reduction of the Ketone. The keto group of the product from Step 1 is selectively reduced to a methylene group using a standard method such as the Clemmensen or Wolff-Kishner reduction. This yields a phenyl-substituted carboxylic acid.

-

Step 3: Conversion to Acyl Chloride. The carboxylic acid is converted to its corresponding acyl chloride by treatment with thionyl chloride or oxalyl chloride.

-

Step 4: Acylation of a Silyl Enol Ether. The acyl chloride is then reacted with a silyl enol ether of acetaldehyde in the presence of a Lewis acid to introduce the second carbonyl group at the 4-position, yielding the desired 1-phenyl-1,4-dicarbonyl precursor.

2.1.2. Paal-Knorr Cyclization Protocol

-

Dissolution: Dissolve the synthesized 1-phenyl-1,4-dicarbonyl precursor in a suitable solvent such as toluene or acetic acid.

-

Acid Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).[3]

-

Heating: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The driving force for this reaction is the formation of the stable aromatic furan ring.

-

Work-up and Purification: Upon completion, cool the reaction mixture, neutralize the acid, and extract the product with an appropriate organic solvent. The crude 3-Phenylfuran is then purified by column chromatography or distillation.

Causality Behind Experimental Choices: The Paal-Knorr reaction is favored for its reliability and the formation of a stable aromatic product. The choice of a strong acid catalyst is crucial for the protonation of one of the carbonyl groups, which initiates the intramolecular cyclization. Toluene is often selected as a solvent due to its high boiling point, which facilitates the dehydration step.

The Fiest-Benary Furan Synthesis: A Convergent Approach

The Fiest-Benary synthesis offers an alternative, convergent route to substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[4]

Experimental Protocol: Fiest-Benary Synthesis of a 3-Phenylfuran Derivative

-

Reactant Preparation: In a round-bottom flask, dissolve an appropriate β-ketoester or β-diketone (e.g., ethyl acetoacetate) in a suitable solvent like ethanol.

-

Base Addition: Add a base such as pyridine or triethylamine to the solution.

-

Addition of α-halo Ketone: Slowly add an α-halo ketone bearing the desired phenyl substituent (e.g., phenacyl bromide).

-

Reaction and Cyclization: Stir the reaction mixture at room temperature or with gentle heating. The reaction proceeds via an initial aldol-type condensation followed by an intramolecular nucleophilic substitution to form the furan ring.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up by removing the solvent, extracting the product, and purifying it by chromatography or crystallization.

Causality Behind Experimental Choices: The Fiest-Benary synthesis is advantageous as it often utilizes readily available starting materials. The use of a mild base like pyridine is critical to deprotonate the β-dicarbonyl compound without promoting self-condensation or decomposition of the α-halo ketone.

Modern Transition Metal-Catalyzed Syntheses

Modern synthetic organic chemistry has seen the advent of powerful transition metal-catalyzed reactions for the construction of heterocyclic rings.[5] While a specific protocol for 3-Phenylfuran is not widely reported, methods involving palladium, copper, or rhodium catalysts for the synthesis of substituted furans from precursors like enol ethers and alkynes could be adapted.[5] These methods often offer high efficiency and regioselectivity.

Conceptual Workflow: Transition Metal-Catalyzed Furan Synthesis

Caption: Conceptual workflow for a transition metal-catalyzed synthesis of a 3-Phenylfuran derivative.

Potential Biological Activities and Therapeutic Applications

Direct experimental data on the biological activities of 3-Phenylfuran is scarce in the current literature. However, by examining the pharmacological profiles of structurally related phenylfuran derivatives, we can extrapolate potential areas of interest for future investigation.

Antimicrobial and Antifungal Potential

Furan derivatives are well-established as potent antimicrobial and antifungal agents.[6][7] For instance, 3-(substituted phenyl)-5-acyloxymethyl-2H,5H-furan-2-ones have demonstrated significant in vitro antifungal activity against Aspergillus fumigatus, with some derivatives showing potency comparable to amphotericin B.[8][9] The presence of halogen substituents on the phenyl ring was found to enhance this activity.[8][9] This suggests that 3-Phenylfuran could serve as a valuable scaffold for the development of new antifungal agents.

Proposed Research Directive: Synthesize a library of 3-Phenylfuran analogs with diverse substitutions on the phenyl ring and screen them against a panel of clinically relevant fungal and bacterial pathogens.

Anticancer and Enzyme Inhibition

The furan moiety is a common feature in many anticancer agents.[1] Benzofuran derivatives, which contain a fused furan and benzene ring system, have shown a wide range of anticancer activities.[10] Furthermore, some furan-containing compounds have been identified as inhibitors of key enzymes involved in cancer progression. For example, benzofuran-3-yl(phenyl)methanones have been identified as novel SIRT1 inhibitors.[11] The phenyl group in these compounds plays a crucial role in binding to the enzyme's active site.[11] This raises the possibility that 3-Phenylfuran could be a scaffold for the design of novel enzyme inhibitors for cancer therapy.

Proposed Research Directive: Evaluate the cytotoxicity of 3-Phenylfuran and its derivatives against various cancer cell lines. Investigate its potential to inhibit key cancer-related enzymes such as kinases, deacetylases, or topoisomerases.

Anti-inflammatory Properties

Several furan derivatives have been reported to possess anti-inflammatory properties.[12][13] The mechanism of action often involves the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways. The phenyl group in 3-Phenylfuran could potentially enhance binding to the active sites of inflammatory targets.

Proposed Research Directive: Investigate the anti-inflammatory activity of 3-Phenylfuran in in vitro and in vivo models of inflammation. Elucidate the underlying mechanism of action by studying its effects on key inflammatory mediators and signaling pathways.

Potential Applications in Materials Science

While the primary focus of furan derivatives has been in medicinal chemistry, their unique electronic and physical properties also make them attractive candidates for applications in materials science.

Organic Electronics

The conjugated π-system of the furan ring, extended by the phenyl substituent in 3-Phenylfuran, suggests potential for use in organic electronics. Phenyl-substituted aromatic compounds are often explored as building blocks for organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The furan ring can influence the electronic properties, such as the HOMO/LUMO energy levels and charge transport characteristics.

Proposed Research Directive: Synthesize and characterize the photophysical and electrochemical properties of 3-Phenylfuran and its oligomers or polymers. Fabricate and test simple electronic devices to evaluate their performance as organic electronic materials.

Fluorescent Probes

Related structures, such as 3-phenylcoumarins, are known for their fluorescent properties and have been developed as fluorescent probes for biological imaging. The 3-Phenylfuran scaffold could potentially be functionalized to create novel fluorescent dyes with unique photophysical properties for various sensing and imaging applications.

Proposed Research Directive: Investigate the fluorescence properties of 3-Phenylfuran and its derivatives. Explore their potential as fluorescent probes for the detection of specific analytes or for cellular imaging.

Future Research Directions: A Strategic Roadmap

The exploration of 3-Phenylfuran is still in its nascent stages, offering a fertile ground for novel discoveries. The following logical framework outlines key areas for future investigation.

Caption: A strategic roadmap for future research on 3-Phenylfuran, encompassing synthetic innovation, medicinal chemistry, and materials science.

Conclusion

3-Phenylfuran represents a largely untapped area of chemical research with considerable potential for impactful discoveries. While direct experimental data on its properties and applications are limited, the wealth of knowledge surrounding the broader furan and phenylfuran classes of compounds provides a strong foundation for future investigations. The synthetic pathways are well-established in principle, and the potential for diverse biological activities and novel material applications is significant. This guide has aimed to provide a comprehensive and technically grounded framework to inspire and direct researchers in unlocking the full potential of the 3-Phenylfuran scaffold. The journey from a promising molecule to a valuable therapeutic agent or functional material is challenging, but for 3-Phenylfuran, the path is now more clearly illuminated.

References

- Vertex AI Search. 3-phenylfuran - C10H8O, density, melting point, boiling point, structural formula, synthesis.

-

MDPI. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Retrieved January 27, 2026, from [Link]

-

MDPI. (2023). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (2023). Paal–Knorr synthesis. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (2023). Feist–Benary synthesis. Retrieved January 27, 2026, from [Link]

-

PubMed. (2002). 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2015). Synthesis and anti-viral activities of some 3-(naphthalen-1-ylmethylene)-5- phenylfuran-2(3H)-one candidates | Request PDF. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved January 27, 2026, from [Link]

-

PubMed. (2013). Identification of benzofuran-3-yl(phenyl)methanones as novel SIRT1 inhibitors: binding mode, inhibitory mechanism and biological action. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. Retrieved January 27, 2026, from [Link]

-

Springer. (2005). The anti-yellow fever virus activity of ribavirin is independent of error-prone replication. Retrieved January 27, 2026, from [Link]

-

PubMed. (2003). Synthesis and structure-antifungal activity relationships of 3-aryl-5-alkyl-2,5-dihydrofuran-2-ones and their carbanalogues: further refinement of tentative pharmacophore group. Retrieved January 27, 2026, from [Link]

-

MDPI. (2018). Synthesis and Structure-Activity Relationships of Fenbufen Amide Analogs. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2020). Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. Retrieved January 27, 2026, from [Link]

-

MDPI. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Retrieved January 27, 2026, from [Link]

-

Frontiers. (2023). Antifungal activity of a novel synthetic polymer M451 against phytopathogens. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Retrieved January 27, 2026, from [Link]

-

MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved January 27, 2026, from [Link]

-

Hindawi. (2023). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Retrieved January 27, 2026, from [Link]

-

PubMed. (2010). Inhibition of horseradish peroxidase catalytic activity by new 3-phenylcoumarin derivatives: synthesis and structure-activity relationships. Retrieved January 27, 2026, from [Link]

-

MDPI. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Retrieved January 27, 2026, from [Link]

-

JoVE. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. Retrieved January 27, 2026, from [Link]

-

MDPI. (2021). Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols. Retrieved January 27, 2026, from [Link]

-

BioPharmaTrend. (2024). Pharmacological activity of furan derivatives. Retrieved January 27, 2026, from [Link]

-

Jack Westin. (n.d.). Inhibition Types - Control Of Enzyme Activity - MCAT Content. Retrieved January 27, 2026, from [Link]

-

Frontiers. (2018). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Retrieved January 27, 2026, from [Link]

-

PubMed. (2013). Structure-activity relationships of analogs of 3,4,5-trimethylfuran-2(5H)-one with germination inhibitory activities. Retrieved January 27, 2026, from [Link]

-

MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved January 27, 2026, from [Link]

-

PubMed. (1987). deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. Retrieved January 27, 2026, from [Link]

-

YouTube. (2020). Chapter 3 and 6 Video 3 Enzyme inhibitors. Retrieved January 27, 2026, from [Link]

-

PubMed. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Retrieved January 27, 2026, from [Link]

Sources

- 1. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Phenylfuran | C10H8O | CID 518802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives [mdpi.com]

- 7. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria [mdpi.com]

- 8. 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-antifungal activity relationships of 3-aryl-5-alkyl-2,5-dihydrofuran-2-ones and their carbanalogues: further refinement of tentative pharmacophore group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of benzofuran-3-yl(phenyl)methanones as novel SIRT1 inhibitors: binding mode, inhibitory mechanism and biological action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Introduction: The Significance of 3-Phenylfuran in Modern Drug Discovery

An In-Depth Technical Guide to the Safe Handling of 3-Phenylfuran

The furan ring is a foundational scaffold in medicinal chemistry, prized for its unique electronic properties and its role as a versatile pharmacophore.[1] As a bioisostere for other aromatic systems like phenyl rings, furan derivatives are integral to the design of novel therapeutics, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] 3-Phenylfuran (CAS No. 580-51-8), a specific analogue within this class, serves as a valuable building block in synthetic chemistry.[5][6] Its incorporation into more complex molecules is a key strategy for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.

However, the utility of 3-Phenylfuran in the laboratory is predicated on a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive, technically-grounded overview of the safe handling, storage, and disposal of 3-Phenylfuran, designed to empower researchers to mitigate risks and ensure a secure laboratory environment. The protocols and information presented herein are synthesized from authoritative safety data sheets and established chemical safety principles, providing a self-validating framework for experimental work.

Section 1: Hazard Identification and Toxicological Profile

A complete understanding of a compound's hazard profile is the cornerstone of laboratory safety. 3-Phenylfuran is classified under the Globally Harmonized System (GHS) with specific health hazards that demand careful management.

According to its Safety Data Sheet (SDS), 3-Phenylfuran presents the following hazards:

-

Skin Irritation (Category 2): Causes skin irritation upon contact.

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

These classifications necessitate strict adherence to the precautionary measures outlined in the SDS to prevent adverse health effects.

GHS Labeling and Precautionary Measures

The GHS classification corresponds to specific labeling elements that provide an immediate visual and written summary of the hazards.

-

Pictogram:

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements (Selected):

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).

-

Response: P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304 + P340 + P312 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell).

-

Storage: P403 + P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

-

Caption: A systematic workflow for the safe handling of 3-Phenylfuran.

Section 4: Protocols for Handling, Storage, and Spills

Standard Handling Protocol

-

Preparation: Before handling, ensure all engineering controls are functioning and the correct PPE is donned. Clear the work area of unnecessary items.

-

Dispensing: Conduct all weighing and transferring of solid 3-Phenylfuran within a chemical fume hood to contain any dust. Use tools (spatulas, etc.) that minimize the generation of airborne particles.

-

In Use: Keep containers of the chemical tightly closed when not in use. [7]4. Post-Handling: After use, decontaminate all surfaces and equipment. Remove PPE carefully to avoid cross-contamination and wash hands thoroughly with soap and water.

Storage Protocol

Proper storage is crucial for maintaining chemical integrity and preventing accidents.

-

Conditions: Store 3-Phenylfuran in a tightly closed container in a dry, cool, and well-ventilated area. [7]The storage area should be secure and accessible only to authorized personnel ("Store locked up" - P405). * Incompatibilities: While specific incompatibility data for 3-Phenylfuran is limited, as a general precaution for furan-containing compounds, it should be stored away from strong oxidizing agents, acids, and bases. [8]

Accidental Release and Spill Response Protocol

In the event of a spill, a calm and systematic response is critical.

-

Evacuation and Notification: Evacuate non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.

-

Assessment: Assess the spill size and potential for exposure. If the spill is large or involves respiratory exposure, evacuate the lab and contact the institutional Environmental Health and Safety (EHS) department.

-

Containment & Cleanup (for small, manageable spills):

-

Ensure proper PPE is worn, including respiratory protection if necessary.

-

Avoid raising dust. Gently cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

-

Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. [9] * Do not add water to the spill area.

-

-

Decontamination: Clean the affected area thoroughly.

-

Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste through an approved disposal program.

Caption: Decision workflow for responding to a 3-Phenylfuran spill.

Section 5: First Aid and Firefighting Measures

First Aid Procedures

Immediate and appropriate first aid is vital in case of exposure. Always show the Safety Data Sheet to attending medical personnel. * Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison control center or doctor. * Skin Contact: Immediately take off all contaminated clothing. Rinse the skin thoroughly with water/shower. If skin irritation occurs, seek medical advice. * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention from an ophthalmologist. * Ingestion: Immediately have the victim drink water (two glasses at most). Consult a physician.

Firefighting

-

Suitable Extinguishing Media: Water, foam, carbon dioxide (CO2), or dry powder are suitable. * Specific Hazards: The substance is combustible. In the event of a fire, hazardous combustion gases or vapors, including carbon oxides, may be produced. * Protective Equipment: Firefighters must wear self-contained breathing apparatus and suitable protective clothing to prevent skin contact.

Section 6: Disposal Considerations

All waste containing 3-Phenylfuran must be treated as hazardous.

-

Chemical Waste: Dispose of unused 3-Phenylfuran and spill cleanup materials in a designated, sealed, and properly labeled hazardous waste container. [9]* Contaminated Packaging: Empty containers should be treated as hazardous waste, as they may retain product residue.

-

Procedure: All disposal must be conducted through an approved and licensed waste disposal company, in accordance with all local, state, and federal regulations. [10]Do not dispose of down the drain or in general waste. [9]

Conclusion

3-Phenylfuran is a valuable reagent in the landscape of drug discovery and chemical research. Its effective use is inextricably linked to a culture of safety and a diligent application of established handling protocols. By understanding its specific hazards, utilizing appropriate engineering controls and personal protective equipment, and adhering to the procedural guidelines for handling, storage, and disposal outlined in this document, researchers can confidently and safely leverage the synthetic potential of this important compound.

References

-

3-Phenylfuran | C10H8O | CID 518802. PubChem, National Institutes of Health.[Link]

-

3-phenyl furan, 13679-41-9. The Good Scents Company.[Link]

-

Synthesis of some novel azaheterocycles utilizing 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one with expected antimicrobial activity. (2014). ResearchGate.[Link]

-

Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (2020). PubMed, National Institutes of Health.[Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). MDPI.[Link]

-

Pharmaceutical Waste Guidance. Florida Department of Environmental Protection.[Link]

-

Toxicity-distribution relationships among 3-alkylfurans in the mouse lung. (1989). PubMed, National Institutes of Health.[Link]

-

Specific Chemical Handling and Storage. University of Wisconsin-Milwaukee.[Link]

-

Immediately dangerous to life or health (IDLH) value profile: furan. Centers for Disease Control and Prevention.[Link]

-

Proposed Occupational Exposure Limits for Furans. Pacific Northwest National Laboratory.[Link]

-

Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M.[Link]

-

RIFM fragrance ingredient safety assessment, 2-(3-phenylpropyl)tetrahydrofuran. (2021). ScienceDirect.[Link]

-

THF Handling & Safety Guide. Scribd.[Link]

-

Furan, 2-methylfuran and 3-methylfuran in Selected Foods. (2019). Canada.ca.[Link]

-

PPE Protection Types. Lakeland Industries.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 3-Phenylfuran | C10H8O | CID 518802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Phenylfuran | 13679-41-9 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. ehs.umich.edu [ehs.umich.edu]

- 9. peptide.com [peptide.com]

- 10. leegov.com [leegov.com]

A Preliminary Technical Guide to the Synthesis of 3-Phenylfuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylfuran stands as a significant heterocyclic scaffold, forming the core of numerous compounds with diverse applications in medicinal chemistry and materials science. Its unique structural and electronic properties make it a valuable building block for the development of novel therapeutic agents and functional organic materials. This guide provides an in-depth exploration of preliminary studies into the synthesis of 3-phenylfuran, offering a critical analysis of various synthetic strategies. By delving into the mechanistic underpinnings and providing detailed experimental insights, this document aims to equip researchers with the foundational knowledge required to efficiently construct this important molecular framework.

Strategic Approaches to the 3-Phenylfuran Scaffold

The synthesis of 3-phenylfuran can be approached through several strategic disconnections. The most prevalent and effective methods involve the formation of the furan ring itself or the creation of the C-C bond between a pre-existing furan ring and a phenyl group. This guide will focus on three primary strategies: Palladium-Catalyzed Cross-Coupling Reactions, the Paal-Knorr Furan Synthesis, and pathways involving 3-furoic acid derivatives.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for the formation of carbon-carbon bonds, making them highly suitable for the synthesis of 3-phenylfuran. These reactions typically involve the coupling of a furan-based substrate with a phenyl-containing reagent in the presence of a palladium catalyst. The three most common variations employed for this purpose are the Suzuki-Miyaura, Stille, and Negishi couplings.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organometallic reagent, and reductive elimination to yield the final product and regenerate the catalyst.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method that involves the reaction of an organoboron compound with an organic halide. For the synthesis of 3-phenylfuran, this typically involves the coupling of 3-bromofuran with phenylboronic acid.

Causality of Experimental Choices:

-

Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for reaction efficiency. Phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) or systems generated in situ from a palladium precursor like palladium(II) acetate and a phosphine ligand, are commonly used. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle.

-

Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate, sodium carbonate, or potassium phosphate are frequently employed.

-

Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling for 3-Phenylfuran Synthesis

-

Materials:

-

3-Bromofuran

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

-

Procedure:

-

To a reaction vessel, add 3-bromofuran (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-phenylfuran.

-

Data Summary: Representative Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 3-Bromofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | ~70-85 |

| 3-Iodofuran | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | >90 |

Workflow Diagram: Suzuki-Miyaura Synthesis of 3-Phenylfuran

Caption: Stille Coupling Synthesis Workflow

C. Negishi Coupling

The Negishi coupling employs an organozinc reagent, which is more reactive than the corresponding organoboron and organotin compounds. [1]This increased reactivity can lead to milder reaction conditions and shorter reaction times. [1]The synthesis of 3-phenylfuran via Negishi coupling would involve the reaction of a 3-halofuran with a phenylzinc halide or a 3-furylzinc halide with a phenyl halide. Organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂).

Causality of Experimental Choices:

-

Catalyst: Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or those generated from Pd(dba)₂ and a ligand, are effective.

-

Solvent: Aprotic solvents like THF or diethyl ether are commonly used, as they are compatible with the organometallic reagents.

-

Anhydrous Conditions: Organozinc reagents are sensitive to moisture and air, necessitating the use of anhydrous solvents and an inert atmosphere. [1]

II. Paal-Knorr Furan Synthesis: Constructing the Furan Ring

The Paal-Knorr synthesis is a classical and straightforward method for the preparation of furans from 1,4-dicarbonyl compounds. [2]To synthesize 3-phenylfuran via this route, a phenyl-substituted 1,4-diketone, specifically 1-phenyl-1,4-butanedione, would be required as the starting material. The reaction proceeds via an acid-catalyzed intramolecular cyclization and dehydration. [2] Causality of Experimental Choices:

-

Acid Catalyst: A variety of protic acids (e.g., sulfuric acid, p-toluenesulfonic acid) or Lewis acids can be used to catalyze the cyclization. The choice of acid and its concentration can influence the reaction rate and yield.

-

Solvent: The reaction is often carried out neat or in a high-boiling point solvent that allows for the removal of water to drive the reaction to completion.

Experimental Protocol: Paal-Knorr Synthesis of 3-Phenylfuran

-

Part 1: Synthesis of 1-Phenyl-1,4-butanedione

-

This precursor can be synthesized through various methods, such as the Friedel-Crafts acylation of benzene with succinic anhydride followed by reduction, or the Stetter reaction.

-

-

Part 2: Cyclization to 3-Phenylfuran

-

Materials:

-

1-Phenyl-1,4-butanedione

-

p-Toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid (H₂SO₄)

-

Toluene

-

-

Procedure:

-

Dissolve 1-phenyl-1,4-butanedione (1.0 eq) in toluene in a flask equipped with a Dean-Stark apparatus.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).

-

Heat the mixture to reflux and collect the water that is formed.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain 3-phenylfuran.

-

-

Workflow Diagram: Paal-Knorr Synthesis of 3-Phenylfuran

Caption: Paal-Knorr Synthesis Workflow

III. Synthetic Routes from 3-Furoic Acid

3-Furoic acid is a readily available starting material that can be converted to 3-phenylfuran through several synthetic transformations. One plausible route involves the conversion of the carboxylic acid to a group that can participate in a cross-coupling reaction, followed by the coupling step. Another approach is through a Friedel-Crafts-type reaction.

A. Decarboxylative Cross-Coupling

While less common, decarboxylative cross-coupling reactions offer an alternative to traditional cross-coupling methods. In this approach, 3-furoic acid could potentially be coupled with a phenylating agent.

B. Friedel-Crafts Acylation and Subsequent Reduction

A more classical approach involves converting 3-furoic acid to its acid chloride, followed by a Friedel-Crafts acylation of benzene. The resulting ketone can then be reduced to the desired 3-phenylfuran. However, the furan ring is sensitive to strong Lewis acids typically used in Friedel-Crafts reactions, which can lead to polymerization or ring-opening. Milder Lewis acids like ytterbium(III) triflate have been used for Friedel-Crafts acylation of furans. [3]

Conclusion

The synthesis of 3-phenylfuran can be achieved through a variety of strategic approaches, with palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offering a highly efficient and versatile methodology. The Paal-Knorr synthesis provides a more classical and direct route to the furan ring, contingent on the availability of the requisite 1,4-dicarbonyl precursor. Routes commencing from 3-furoic acid present alternative strategies, although they may require more extensive synthetic manipulations. The choice of the optimal synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions. The protocols and insights provided in this guide serve as a solid foundation for researchers to embark on the synthesis of 3-phenylfuran and its derivatives for their specific research and development needs.

References

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

MDPI. (2023). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Retrieved from [Link]

-

UNI ScholarWorks. (n.d.). The Friedel-Crafts Reaction with Furans. Retrieved from [Link]

-

Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Retrieved from [Link]

-

PubMed Central (PMC). (2022). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). Retrieved from [Link]

-

Wikipedia. (2023). Negishi coupling. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved from [Link]

-

SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]

-

UNI ScholarWorks. (n.d.). The Friedel-Crafts Reaction with Furans. Retrieved from [Link]

-

UNL Digital Commons. (2017). Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Paal–Knorr furan synthesis. Retrieved from [Link]

-

PubMed Central (PMC). (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]

-

NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

-